2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound seems to be a derivative of 2-(2-Methoxyethoxy)ethanol, which is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP), has been synthesized in two steps . The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .Scientific Research Applications
Synthesis and Chemical Properties
- The formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction of isoindolines demonstrates a method for producing derivatives of isoindole-1,3-dione. This study highlights the differences in reactivity and aromaticity between isoindoles and indoles, suggesting potential for chemical manipulation and application in synthesis (Hou et al., 2007).
- Isoindole-1,3-dione derivatives exhibit a range of reactivities, forming compounds with varying substituents and structures. Such diversity underlines their utility in synthetic chemistry and potential in material science (Zhu et al., 2005).
Potential Applications in Materials Science
- A computational electrochemistry study of isoindole-4,7-dione derivatives as candidates for organic cathode materials in lithium-ion batteries emphasizes their redox behavior and potential application in energy storage solutions (Karlsson et al., 2012).
- The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene introduces a pathway for creating novel compounds that could find applications in material science and medicinal chemistry (Tan et al., 2016).
Biological Studies
- Isoindoline-1,3-dione derivatives have been studied for their affinity to serotonin receptors and phosphodiesterase 10A inhibition, showcasing their potential as antipsychotics. This reflects the broader utility of the compound class in pharmaceutical research, beyond the scope of direct drug use or side effects (Czopek et al., 2020).
Structural Analysis
- Detailed structural and conformational analyses of 1H-Isoindole-1,3(2H)-dione derivatives using techniques like X-ray diffraction and vibrational spectroscopy contribute to our understanding of their molecular properties, essential for designing compounds with specific functions (Torrico-Vallejos et al., 2010).
properties
IUPAC Name |
2-(2-methoxyethoxy)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZTZHLOKNNTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512941 | |
Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |
CAS RN |
54149-18-7 | |
Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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